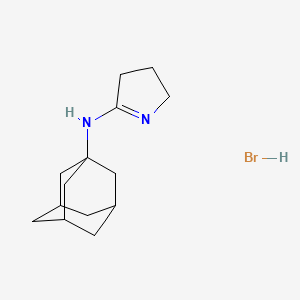

Adamantan-1-yl-(4,5-dihydro-3H-pyrrol-2-yl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adamantan-1-yl-(4,5-dihydro-3H-pyrrol-2-yl)-amine, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the US Food and Drug Administration in 2003. Memantine belongs to the class of drugs known as NMDA receptor antagonists, which work by blocking the activity of a specific neurotransmitter in the brain.

科学的研究の応用

Antiviral Activity

Adamantan-1-yl derivatives have been extensively studied for their antiviral properties, especially against influenza A virus. A study by Kolocouris et al. (1994) synthesized spiro[pyrrolidine-2,2'-adamantanes] and evaluated them against a broad spectrum of viruses, finding some derivatives significantly inhibited the cytopathicity of influenza A virus at lower concentrations than amantadine, a known antiviral drug, without being active against influenza B virus or other tested viruses, indicating specificity as anti-influenza A agents (Kolocouris et al., 1994).

Synthesis Methods

The synthesis and evaluation of adamantan-1-yl derivatives for biological applications have been a significant focus. Bossmann et al. (2020) detailed a catalyst-free, temperature-driven one-pot synthesis of 1-adamantylhydrazine, a versatile intermediate for many biologically active compounds, showcasing the wide range of medicinal properties of adamantyl derivatives (Bossmann et al., 2020).

Structural Analysis and Noncovalent Interactions

El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives and analyzed their crystal structures and noncovalent interactions using quantum theory and Hirshfeld surface analysis. This study provides insights into the structural characteristics and stability of such compounds, highlighting the importance of noncovalent interactions in their stabilization (El-Emam et al., 2020).

Multifunctional Neuroprotective Agents

Research on fluorescent heterocyclic adamantane amines has demonstrated their potential as multifunctional neuroprotective agents, offering inhibition of critical neurological pathways and antioxidant activities. Joubert et al. (2011) synthesized a series of these compounds, showing their potential application in neuroprotection due to their multifunctionality (Joubert et al., 2011).

Influenza A Virus Activity

The development of 3-(2-adamantyl)pyrrolidines and evaluation of their activity against influenza A virus by Stamatiou et al. (2001) resulted in the identification of potent diamine analogues, marking the first instance of adamantane derivatives with two amine groups being reported as active against this virus (Stamatiou et al., 2001).

特性

IUPAC Name |

N-(1-adamantyl)-3,4-dihydro-2H-pyrrol-5-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.BrH/c1-2-13(15-3-1)16-14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-12H,1-9H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELKZQMUQRIYCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC23CC4CC(C2)CC(C4)C3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione](/img/structure/B2418591.png)

![2-methyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2418595.png)

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418598.png)

![N-(2-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2418599.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418603.png)

![3,4-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2418604.png)

![{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2418610.png)

![1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B2418611.png)

![3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2418614.png)